

Application Notes and Protocols for Pbrm1-BD2-IN-5

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-5*

Cat. No.: *B10861937*

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Introduction

Pbrm1-BD2-IN-5 is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.^{[1][2]} PBRM1 is frequently mutated in several cancers, particularly clear cell renal cell carcinoma (ccRCC), making it an attractive therapeutic target.^[3] These application notes provide detailed protocols for utilizing **Pbrm1-BD2-IN-5** in cell-based assays to investigate its biological activity and therapeutic potential.

Data Presentation

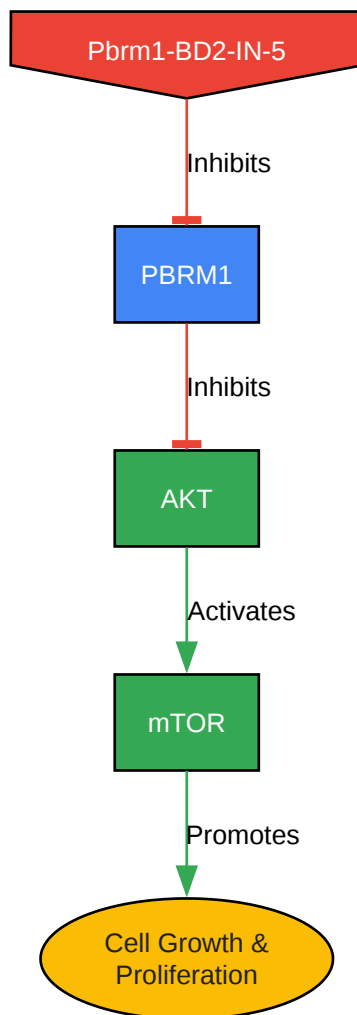
The following table summarizes the key in vitro and cellular activities of **Pbrm1-BD2-IN-5** and related compounds.

Compound/ Parameter	Target	IC50 (μM)	Kd (μM)	Cell-based Assay	Notes
Pbrm1-BD2- IN-5	PBRM1-BD2	0.26	1.5	Histone Peptide Binding	Reduces binding of full-length PBRM1 to acetylated histone peptides in cell lysates. [1] [2]
PBRM1-BD5	3.9				
Compound 5 (analogue)	PBRM1-BD2	45.3	NMR Titration	A 2- phenyldihydr oquinazolinon e scaffold identified from a fragment screen. [4]	
Compound 7 (analogue)	PBRM1-BD2	DSF Assay	Previously reported to bind PBRM1- BD2. [4]		

Signaling Pathway

PBRM1 is a critical component of the SWI/SNF chromatin remodeling complex and plays a significant role in regulating gene expression. Its loss or inhibition can impact multiple signaling pathways involved in cell proliferation, metabolism, and immune response. One such pathway is the AKT-motor signaling pathway, which is often activated upon PBRM1 knockdown and is crucial for cell growth and survival.

PBRM1 Regulation of the AKT-mTOR Signaling Pathway

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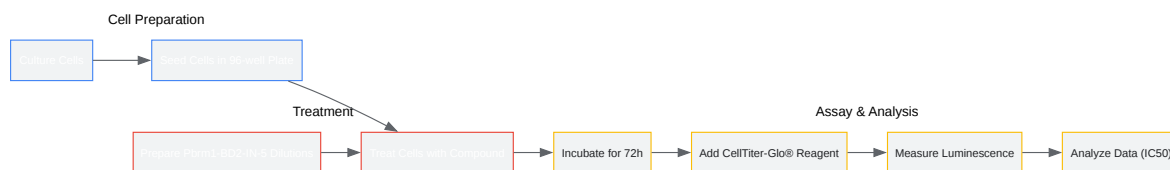
Caption: PBRM1 negatively regulates the AKT-mTOR pathway.

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of **Pbrm1-BD2-IN-5** on the proliferation of cancer cell lines.

Workflow Diagram



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Caption: Workflow for the cell viability assay.

Materials:

- PBRM1-dependent cancer cell line (e.g., 786-O, A498)[5][6][7]
- Complete cell culture medium
- **Pbrm1-BD2-IN-5**
- DMSO (vehicle control)
- 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.

- Trypsinize and resuspend cells in complete medium.
- Seed 5,000 cells per well in a 96-well plate and incubate overnight.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **Pbrm1-BD2-IN-5** in DMSO.
 - Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 μ M to 100 μ M.
 - Include a DMSO-only control.
 - Remove the medium from the cells and add 100 μ L of the compound dilutions.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Cell Viability Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO control.
 - Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm the binding of **Pbrm1-BD2-IN-5** to PBRM1 within live cells using NanoBRET™ technology.[11][12]

Workflow Diagram



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Caption: Workflow for the NanoBRET™ target engagement assay.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding PBRM1-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET® fluorescent tracer
- **Pbrm1-BD2-IN-5**
- NanoBRET® Nano-Glo® Detection System
- BRET-capable plate reader

Procedure:

- Transfection:
 - Seed HEK293 cells in a 96-well plate.

- Transfect cells with the PBRM1-NanoLuc® plasmid according to the manufacturer's protocol for the transfection reagent.
- Incubate for 24 hours to allow for protein expression.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **Pbrm1-BD2-IN-5** in Opti-MEM®.
 - Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM®.
 - Add the tracer and compound dilutions to the cells. Include a no-inhibitor control.
- Incubation:
 - Incubate the plate for 2 hours at 37°C and 5% CO₂.
- Signal Detection:
 - Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
 - Add the substrate to each well.
 - Read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.[\[13\]](#)
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Normalize the ratios to the no-inhibitor control.
 - Plot the concentration-response curve to determine the IC₅₀ for target engagement.

Conclusion

These protocols provide a framework for investigating the cellular effects of **Pbrm1-BD2-IN-5**. The cell viability assay is a fundamental method to assess the compound's anti-proliferative effects, while the NanoBRET™ target engagement assay offers a sophisticated approach to

confirm direct binding to PBRM1 in a physiological context. Adaptation of these protocols may be necessary depending on the specific cell lines and experimental goals.

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